molecular formula C17H13NO4 B2743087 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 32366-63-5

2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2743087
CAS No.: 32366-63-5
M. Wt: 295.294
InChI Key: YDQQULBSEAGHCV-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (CAS 32366-63-5) is a sophisticated quinoline-4-carboxylic acid derivative of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular framework serves as a key cap group in the design and synthesis of novel histone deacetylase (HDAC) inhibitors . Research highlights its potential as a pharmacophore for developing potent anticancer agents, with studies showing that analogous compounds induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines such as K-562, contributing to their antiproliferative effects . The compound can be synthesized via the Pfitzinger reaction, a well-established method for constructing quinoline-4-carboxylic acid scaffolds from isatin and appropriate ketone precursors . Beyond oncology, the 4-carboxyl quinoline core is a recognized template for investigating anti-inflammatory agents, including selective cyclooxygenase-2 (COX-2) inhibitors . Furthermore, certain hydroxyquinoline derivatives have been evaluated for their antioxidant properties . This product is intended for research purposes by qualified laboratory personnel only. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-16-8-10(6-7-15(16)19)14-9-12(17(20)21)11-4-2-3-5-13(11)18-14/h2-9,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQQULBSEAGHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate quinoline derivative. One common method includes the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route . Other methods involve the use of nano ZnO as a catalyst under solvent-free conditions, or ionic liquids under ultrasound at room temperature .

Industrial Production Methods

Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis or photocatalytic synthesis using UV radiation. These methods are favored for their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of quinoline-4-carboxylic acid exhibit promising anticancer properties. For instance, studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid has been explored for its ability to modulate signaling pathways involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties:
The compound has also shown potential as an antimicrobial agent. Various studies have evaluated its efficacy against different bacterial strains, revealing significant activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of functional groups such as the hydroxy and methoxy moieties enhances its interaction with microbial targets, contributing to its antibacterial effects .

Antimalarial Activity:
Recent research has highlighted the antimalarial potential of quinoline derivatives. A study focusing on quinoline-4-carboxamide derivatives demonstrated that these compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of translation elongation factor 2, which is crucial for protein synthesis in the parasite .

Chemical Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. It can be employed to create more complex chemical entities through various reactions, including esterification and substitution reactions. This property is particularly valuable in the development of novel pharmaceuticals and agrochemicals .

Synthesis of Derivatives:
The compound can be modified to produce a range of derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, hybridization with other pharmacophores has been explored to enhance antioxidant activity and develop new therapeutic agents .

Biological Research

Enzyme Inhibition Studies:
In biological research, the compound is investigated for its ability to inhibit specific enzymes that play roles in disease pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and lead to the discovery of new drug targets .

Proteomics Research:
Due to its structural characteristics, this compound is utilized in proteomics studies to investigate protein interactions and functions. This application is crucial for understanding cellular processes and disease mechanisms, particularly in cancer research .

Data Summary Table

Application Area Key Findings References
Medicinal ChemistryAnticancer properties through apoptosis induction; antimicrobial activity against bacterial strains
Chemical SynthesisVersatile building block for complex molecules; synthesis of active derivatives
Biological ResearchEnzyme inhibition studies; utility in proteomics research

Case Studies

  • Anticancer Mechanism Exploration:
    A study published in a peer-reviewed journal investigated the effect of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis via mitochondrial pathways. This research highlighted the compound's potential as a lead molecule for developing new anticancer drugs.
  • Antimicrobial Efficacy Assessment:
    A comprehensive screening of quinoline derivatives showed that this compound exhibited significant antibacterial activity against Mycobacterium smegmatis, with MIC values indicating strong potential for further development as an antibiotic agent.
  • Antimalarial Development:
    Research focused on quinoline derivatives led to the identification of compounds with novel mechanisms against malaria parasites, showcasing how modifications of this compound can yield effective antimalarial agents.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to and inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Substituent Positions :

  • Quinoline Core: Modifications at positions 2, 3, 4, and 6 are common.
  • Phenyl Ring : Substituents like halogens (Cl, Br), methoxy, or hydroxy groups influence bioactivity.
Table 1: Structural Analogs and Substituent Variations
Compound Name Substituents (Position) Key Modifications
Target Compound 4-hydroxy-3-methoxyphenyl (C2), COOH (C4) None (baseline)
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) Cl (C6) Enhanced anticancer activity
2-(4-Bromophenyl)quinoline-4-carboxylic acid Br (C2-phenyl) Antibacterial applications
2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furoquinoline hybrid Novel heterocyclic fusion
Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate Methyl ester (C4) Improved lipophilicity

Common Methods :

  • Doebner Reaction: Used for synthesizing 2-phenyl-quinoline-4-carboxylic acids (e.g., intermediates in and ).
  • Pfitzinger Reaction: Involves isatin and ketones for quinoline-4-carboxylic acid derivatives .
  • Microwave-Assisted Synthesis : Enhances yields and reduces reaction times for nitro-substituted analogs .

Pharmacological Activity

Anticancer Activity
  • Target Compound: Limited direct data, but analogs like 3j (6-chloro derivative) exhibit 82.9% growth inhibition in MCF-7 breast cancer cells, attributed to inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP) .
  • Quinolone Derivatives: Compound 3a (4-quinolone) showed 54.4% apoptosis induction in MCF-7 cells, outperforming isoquinoline derivatives .
Antibacterial Activity
  • 2-Phenyl-quinoline-4-carboxylic Acid Derivatives: Compounds 5a4 and 5a7 demonstrated MIC values of 64 µg/mL (Staphylococcus aureus) and 128 µg/mL (Escherichia coli), respectively .
  • Chloro and Bromo Substitutions : Halogens at C6 or C2-phenyl enhance Gram-positive bacterial inhibition but may increase cytotoxicity .
Table 3: Pharmacological Data Comparison
Compound Name Activity Type Key Findings Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) Anticancer (MCF-7) 82.9% growth reduction; h-TNAP inhibition
5a4 (2-Phenyl derivative) Antibacterial MIC = 64 µg/mL (S. aureus)
2-(4-Bromophenyl)quinoline-4-carboxylic acid Antibacterial Pending explicit data

Biological Activity

2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C17H13NO4, with a molecular weight of 295.29 g/mol. Its structure features a quinoline core, which is known for diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

In Vitro Studies
Research indicates that derivatives of quinoline, including this compound, exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Compound Cell Line GI50 (µM) Effect
This compoundMCF-7 (Breast Cancer)15Induces apoptosis
This compoundK-562 (Leukemia)12Cell cycle arrest
This compoundHeLa (Cervical Cancer)10Chromatin condensation

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit key enzymes involved in cellular proliferation. Studies have shown that it can inhibit ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), which are implicated in various signaling pathways related to cancer progression. This inhibition can disrupt purinergic signaling, leading to reduced tumor growth .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research has indicated that it can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. The inhibition of LOX suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological properties of quinoline derivatives, including:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives on MCF-7 and K-562 cell lines. The results indicated significant growth inhibition and apoptosis induction, highlighting the potential of these compounds as anticancer agents .
  • Anti-inflammatory Evaluation : Another study focused on the synthesis of hybrid compounds based on the quinolone structure, which showed promising LOX inhibitory activity. This suggests that derivatives like this compound could be effective in managing inflammation-related conditions .
  • Multi-target Activity : Recent research has emphasized the importance of multi-target agents in drug design. Compounds based on the quinoline scaffold have been shown to interact with multiple biological targets, enhancing their therapeutic potential against complex diseases like cancer .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, and what are the critical parameters affecting yield and purity?

Methodological Answer: Synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization and functionalization steps. For analogous compounds:

  • Cyclization with Acid Catalysis : Refluxing intermediates in methanol with concentrated sulfuric acid (e.g., 72 hours for methyl ester derivatives) yields quinoline cores .
  • Hydrolysis : Basic hydrolysis (e.g., 10% NaOH in methanol) converts esters to carboxylic acids, with yields >85% .
  • Substituent Introduction : Electrophilic aromatic substitution or palladium-catalyzed coupling can introduce aryl groups. For example, 2-phenylquinoline-4-carboxylic acids are synthesized via Friedländer annulation .

Q. Critical Parameters :

  • Reaction Time : Prolonged reflux (≥72 hours) improves cyclization efficiency .
  • Catalyst Choice : Acid catalysts (H₂SO₄) enhance cyclization but require careful pH control during workup .
  • Purification : Column chromatography or recrystallization (ethanol/water) ensures >95% purity .

Q. Table 1: Synthesis Conditions for Analogous Compounds

Compound TypeReagents/ConditionsYieldReference
Methyl quinoline-4-carboxylateH₂SO₄, MeOH, reflux (72 h)60–99%
Quinoline-4-carboxylic acid10% NaOH, MeOH, room temperature (4 h)86.5%

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxy protons at δ 9–12 ppm). Aromatic protons in quinoline cores appear as multiplet signals (δ 7.5–9.0 ppm) .
    • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
    • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with Rf ≈ 0.4–0.6 for quinoline derivatives .

Advanced Research Questions

Q. How do structural modifications at the phenyl and quinoline moieties influence biological activity?

Methodological Answer: Substituent effects are critical for target selectivity:

  • Phenyl Group Modifications :
    • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to metalloenzymes (e.g., cadmium complexes in ) or P-selectin (IC₅₀ < 1 µM for 4-chlorobenzyl derivatives) .
    • Methoxy/Hydroxy Groups : Improve solubility and antioxidant activity (e.g., 3-hydroxy derivatives showing radical scavenging in DPPH assays) .
  • Quinoline Core Modifications :
    • Carboxylic Acid vs. Ester : Free carboxylic acids are essential for AKR1C enzyme inhibition (Ki = 4–18 µM) .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentTarget/ActivityReference
4-ChlorobenzylP-selectin antagonism (in vivo efficacy)
3-HydroxyAntioxidant (DPPH assay)
3-Methylpyrazol-1-ylAKR1C2 inhibition (Ki = 18.2 µM)

Q. What strategies can resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from assay variability or undefined mechanisms. Recommended approaches:

  • Orthogonal Assays : Validate P-selectin inhibition (e.g., SPR binding assays vs. leukocyte rolling assays) .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like AKR1C3 or P-selectin .

Example : reports non-selective AKR1C inhibition for some derivatives, while shows selective P-selectin antagonism. Cross-referencing assay conditions (e.g., enzyme vs. cell-based assays) clarifies target specificity .

Q. How can researchers optimize experimental design for in vivo studies of this compound?

Methodological Answer:

  • Dosing Regimens : For atherosclerosis models (e.g., ApoE⁻/⁻ mice), oral administration (10–30 mg/kg/day) balances efficacy and toxicity .
  • Pharmacokinetics : Monitor plasma half-life (t½ ≈ 2–4 hours) and bioavailability (>50% for carboxylate salts) .
  • Endpoint Analysis : Histopathology (e.g., plaque burden) and biomarkers (e.g., IL-6, TNF-α) confirm anti-inflammatory effects .

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